
N,1,5-Trimethyl-1H-pyrazol-3-amine
Overview
Description
N,1,5-Trimethyl-1H-pyrazol-3-amine is a heterocyclic organic compound that belongs to the pyrazole family. It contains a pyrazole ring with three methyl groups and an amino group attached to it . This compound is known for its versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,5-Trimethyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with methylamine in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N,1,5-Trimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrazoles .
Scientific Research Applications
Chemistry
N,1,5-Trimethyl-1H-pyrazol-3-amine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for developing new materials and chemicals.
Reaction Type | Description |
---|---|
Condensation | Used in forming larger pyrazole derivatives. |
Substitution | Acts as a nucleophile in electrophilic substitution reactions. |
Biology
This compound has been studied for its potential biological activities:
Antimicrobial Activity : Preliminary studies indicate significant activity against various bacterial strains, including methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The compound's efficacy is enhanced in the presence of bioavailable copper ions.
Bacterial Strain | Activity | Concentration Tested |
---|---|---|
MSSA | Sub-micromolar | Varies |
MRSA | Micromolar | Varies |
Trypanocidal Activity : Investigations into its ability to inhibit N-myristoyltransferase (NMT), a target for treating human African trypanosomiasis caused by Trypanosoma brucei, showed promising results with IC50 values as low as 2 nM.
Medicine
This compound is being explored for drug development:
Anticancer Properties : Studies have demonstrated that pyrazole derivatives can significantly reduce cell viability in various cancer cell lines through apoptosis induction via caspase activation pathways.
Case Study 1: Anticancer Efficacy
In vitro studies involving different cancer cell lines treated with pyrazole derivatives revealed substantial reductions in cell viability.
Case Study 2: Antimicrobial Testing
A series of experiments confirmed strong antibacterial activity against both MSSA and MRSA strains under varying concentrations.
Industrial Applications
In the industrial sector, this compound is utilized in the production of various chemicals and materials:
Dyes and Polymers : Its unique structure allows it to be incorporated into synthetic pathways for producing dyes and polymers with specific properties.
Mechanism of Action
The mechanism of action of N,1,5-Trimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: Similar in structure but lacks the amino group.
3,5-Dimethylpyrazole: Lacks one methyl group compared to N,1,5-Trimethyl-1H-pyrazol-3-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and three methyl groups makes it a versatile compound in various synthetic and research applications .
Biological Activity
N,1,5-Trimethyl-1H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound characterized by its unique pyrazole ring structure, which includes three methyl groups and an amino group. This configuration is believed to enhance its biological activity, making it a compound of significant interest in medicinal chemistry. This article explores the biological activities of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 168.20 g/mol. The structure consists of a five-membered ring with two adjacent nitrogen atoms that contribute to its unique chemical properties.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance:
- Mechanism of Action : Studies suggest that pyrazole derivatives can inhibit key signaling pathways involved in cancer progression, including the p38 MAPK pathway. This inhibition leads to a decrease in tumor cell proliferation and induces apoptosis in various cancer cell lines .
- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively reduce cell viability in several cancer types. For example, it has shown IC50 values ranging from 1.48 μM to 6.38 μM against prostate and breast cancer cell lines .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A549 (Lung) | 5.33 | Cell cycle arrest at G2/M phase |
MCF-7 (Breast) | 3.67 | Apoptosis via Bcl-2 downregulation |
HCT-116 (Colon) | 3.46 | Pro-apoptotic signaling |
PC-3 (Prostate) | 1.48 | EGFR inhibition |
2. Antimicrobial Activity
This compound has also been studied for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate that this compound exhibits significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The compound's efficacy is enhanced in the presence of bioavailable copper ions .
Bacterial Strain | Activity | Concentration Tested |
---|---|---|
MSSA | Sub-micromolar | Varies |
MRSA | Micromolar | Varies |
3. Trypanocidal Activity
Another area of interest is the potential use of this compound as a trypanocidal agent:
- Targeting Trypanosomiasis : The compound has been investigated for its ability to inhibit N-myristoyltransferase (NMT), a promising target for treating human African trypanosomiasis caused by Trypanosoma brucei. The lead compounds derived from pyrazole analogs exhibited potent activity against NMT with IC50 values as low as 2 nM .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines treated with pyrazole derivatives, researchers observed significant reductions in cell viability and induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Testing
A series of experiments demonstrated that pyrazole derivatives exhibited strong antibacterial activity against both MSSA and MRSA strains when tested in vitro under varying concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,1,5-Trimethyl-1H-pyrazol-3-amine, and how can purity be validated?
- Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters under acidic conditions. For example, pyrazole cores are constructed via [3+2] cycloaddition reactions, followed by selective methylation using methyl iodide or dimethyl sulfate .
- Validation : Purity is assessed via HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., absence of unreacted amine protons at δ 2.8–3.2 ppm). Crystallization from ethanol or acetonitrile improves yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at N1, N5; pyrazole ring protons at δ 6.1–6.5 ppm) .
- X-ray diffraction : Single-crystal X-ray analysis (e.g., SHELXL refinement) resolves bond lengths (C–N: ~1.33–1.37 Å) and dihedral angles (pyrazole ring planarity <5°) .
- IR : N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1550–1600 cm⁻¹) confirm amine and heterocyclic moieties .
Advanced Research Questions
Q. How do tautomeric equilibria influence the reactivity of this compound?
- Analysis : Pyrazole derivatives exhibit annular tautomerism (e.g., 1H- vs. 2H- forms). Computational studies (DFT at B3LYP/6-311+G**) predict energy differences (<5 kcal/mol) between tautomers, favoring the 1H-form due to electron-donor methyl groups stabilizing the N1 position .
- Implications : Tautomerism affects ligand-metal coordination (e.g., preference for N3 in Pd(II) complexes) and biological activity (e.g., enzyme inhibition via H-bonding at specific tautomers) .
Q. What role do hydrogen-bonding networks play in its supramolecular assembly?
- Graph Set Analysis : N–H···N hydrogen bonds (2.8–3.0 Å) form R₂²(8) motifs, creating 2D sheets parallel to the (100) plane. Weak C–H···π interactions (3.3–3.5 Å) stabilize stacking .
- Crystallographic Data :
Interaction Type | Distance (Å) | Angle (°) | Graph Set |
---|---|---|---|
N–H···N | 2.85 | 165 | R₂²(8) |
C–H···π | 3.42 | 145 | - |
Q. How can computational methods predict its pharmacological potential?
- Docking Studies : Molecular docking (AutoDock Vina) into enzyme active sites (e.g., COX-2 or kinases) identifies binding poses with ∆G < −8 kcal/mol. Key interactions include:
- π-π stacking with phenylalanine residues.
- H-bonding between the pyrazole amine and catalytic aspartate .
- MD Simulations : RMSD (<2 Å over 100 ns) confirms complex stability, while MM-PBSA calculates binding free energies (−10 to −15 kcal/mol) .
Q. Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activities across studies?
- Approach :
Batch Analysis : Compare purity (HPLC/MS) and stereochemical consistency (CD spectroscopy) of test compounds .
Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and inhibitor concentrations (IC₅₀ variability ±10%) .
Meta-Analysis : Use QSAR models to correlate substituent effects (e.g., trifluoromethyl groups enhance bioactivity by 20–30%) .
Q. Methodological Recommendations
- Synthesis : Optimize methyl group introduction via phase-transfer catalysis (e.g., tetrabutylammonium bromide) to minimize side products .
- Crystallography : Use SHELXTL for high-resolution refinement (R₁ < 0.05) and ORTEP-3 for visualizing anisotropic displacement ellipsoids .
- Computational Workflows : Combine Gaussian (DFT) for tautomerism and GROMACS (MD) for protein-ligand dynamics .
Properties
IUPAC Name |
N,1,5-trimethylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-6(7-2)8-9(5)3/h4H,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXBPZGVWSPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676900 | |
Record name | N,1,5-Trimethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646506-40-3 | |
Record name | N,1,5-Trimethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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